N-(3-acetylphenyl)pentanethioamide
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Overview
Description
N-(3-acetylphenyl)pentanethioamide is an organic compound with the molecular formula C13H17NOS It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a pentanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)pentanethioamide typically involves the reaction of 3-acetylphenylamine with pentanethioic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient production of large quantities of the compound while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)pentanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups replacing the acetyl group
Scientific Research Applications
N-(3-acetylphenyl)pentanethioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in the treatment of various diseases. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials with specific properties. It is used in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)pentanethioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl group and thioamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(3-acetylphenyl)pentanethioamide can be compared with other similar compounds such as:
N-(3-acetylphenyl)butanethioamide: Similar structure but with a shorter alkyl chain, leading to differences in physical and chemical properties.
N-(3-acetylphenyl)hexanethioamide: Longer alkyl chain, which may affect its solubility and reactivity.
N-(3-acetylphenyl)pentanamide: Lacks the sulfur atom, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)pentanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-4-8-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9H,3-4,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWAHNRIEUECAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=S)NC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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